molecular formula C20H19F3N2O2 B11531037 2-Pyrazolin-5-ol, 5-(4-ethylphenyl)-3-trifluoromethyl-1-(3-methylbenzoyl)-

2-Pyrazolin-5-ol, 5-(4-ethylphenyl)-3-trifluoromethyl-1-(3-methylbenzoyl)-

Cat. No.: B11531037
M. Wt: 376.4 g/mol
InChI Key: RYXHAYGVGXJQQS-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-1-(3-methylbenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes an ethylphenyl group, a methylbenzoyl group, and a trifluoromethyl group attached to a dihydropyrazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-1-(3-methylbenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, including the formation of the pyrazol ring and the introduction of the various substituents. Common synthetic routes may involve the use of starting materials such as 4-ethylphenylhydrazine, 3-methylbenzoyl chloride, and trifluoromethyl ketones. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-1-(3-methylbenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(4-Ethylphenyl)-1-(3-methylbenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 5-(4-Ethylphenyl)-1-(3-methylbenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Ethylphenyl)-1-(3-methylbenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol include other pyrazol derivatives with different substituents. Examples include:

  • 5-(4-Methylphenyl)-1-(3-methylbenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
  • 5-(4-Ethylphenyl)-1-(3-chlorobenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness

The uniqueness of 5-(4-Ethylphenyl)-1-(3-methylbenzoyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol lies in its specific combination of substituents, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C20H19F3N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

[5-(4-ethylphenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C20H19F3N2O2/c1-3-14-7-9-16(10-8-14)19(27)12-17(20(21,22)23)24-25(19)18(26)15-6-4-5-13(2)11-15/h4-11,27H,3,12H2,1-2H3

InChI Key

RYXHAYGVGXJQQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC=CC(=C3)C)C(F)(F)F)O

Origin of Product

United States

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